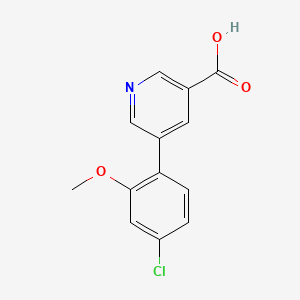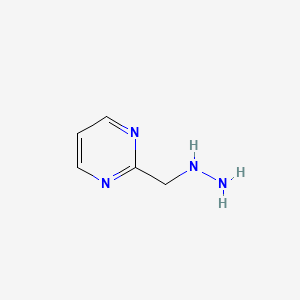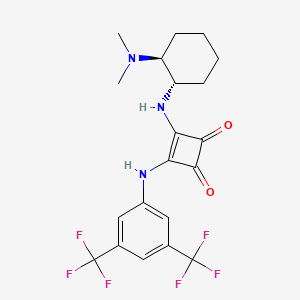
3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC).
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired compound. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances.Scientific Research Applications
Chemical Reactivity and Interconversion Studies
One of the primary areas of research involving compounds similar to 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is in the study of their chemical reactivity and interconversion. For instance, Toda et al. (1973) explored the treatment of cyclobutenedione derivatives with bromine, leading to various products depending on the alcohol used, and studied the interconversion between different forms of these compounds (Toda & Ooi, 1973). Similarly, the photolysis of related compounds has been investigated by Toda and Todo (1975), revealing the formation of new compounds through this process (Toda & Todo, 1975).
Synthesis of Trifluoromethyl Building Blocks
Fadeyi and Okoro (2008) demonstrated a simple synthesis of compounds containing a trifluoromethyl group, which are highly functionalized reactive intermediates for the synthesis of organic and heterocyclic compounds (Fadeyi & Okoro, 2008). These studies are crucial for understanding how to manipulate and create complex molecules with specific desired properties.
Preparation and Reactivity of Silyl-Substituted Compounds
Zhao et al. (1993) explored the preparation and reactivity of silyl-substituted bisketenes, focusing on compounds similar to cyclobut-3-ene-1,2-diones. They examined how these compounds react under various conditions, providing insights into their potential applications in organic synthesis (Zhao, Allen, & Tidwell, 1993).
Study of Heterocyclic Systems and Cyclization Reactions
Dzvinchuk et al. (2009) investigated the Hantzsch three-component cyclization involving cyclohexane-1,3-diones, a process that could be related to the synthesis and transformation of cyclobutenedione compounds (Dzvinchuk, Tolmachova, Chernega, & Lozinskii, 2009).
Polymerization and Material Science Applications
Göppert et al. (2022) discussed the organocatalyzed ring-opening polymerization of certain compounds, showing the potential of similar structures in the development of new materials, possibly including those based on cyclobutenedione derivatives (Göppert, Dirauf, Liebing, Weber, & Schubert, 2022).
Crystallography and Molecular Interactions
Prohens et al. (2017) conducted a combined crystallographic and theoretical study on squaric acid esters and amides, highlighting the importance of weak intermolecular interactions in crystalline structures, which can be relevant to the study of cyclobutenedione derivatives (Prohens, Portell, Font‐Bardia, Bauzá, & Frontera, 2017).
Catalysis and Organic Synthesis
Kristianslund et al. (2016) explored the use of squaramide catalysts, which are structurally related to cyclobutenedione derivatives, in the enantioselective iodolactonization of allenoic acids, demonstrating the utility of such compounds in catalysis (Kristianslund, Aursnes, Tungen, & Hansen, 2016).
Safety And Hazards
Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, further studies needed to fully understand the compound, or potential modifications to improve its properties.
properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F6N3O2/c1-29(2)14-6-4-3-5-13(14)28-16-15(17(30)18(16)31)27-12-8-10(19(21,22)23)7-11(9-12)20(24,25)26/h7-9,13-14,27-28H,3-6H2,1-2H3/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXCDABMANNFAA-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F6N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

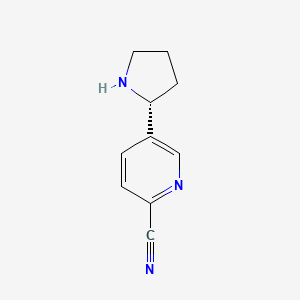
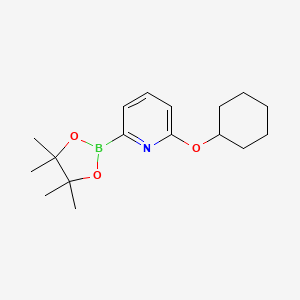
![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)
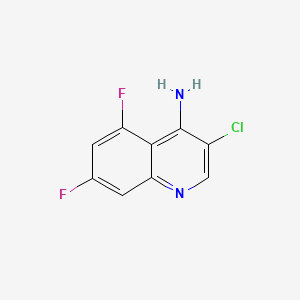
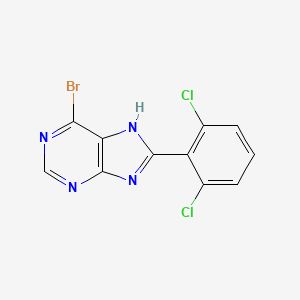
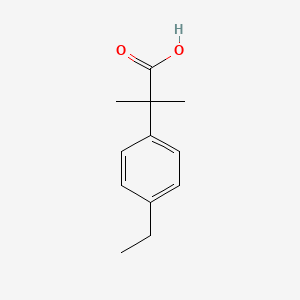
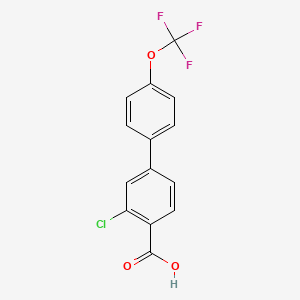
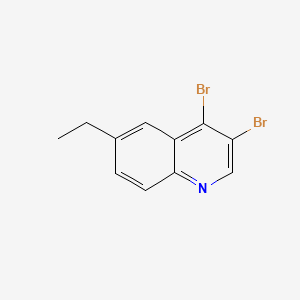
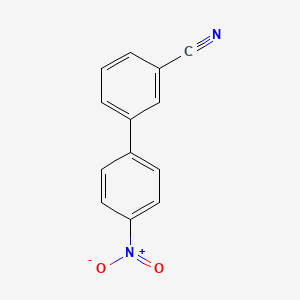
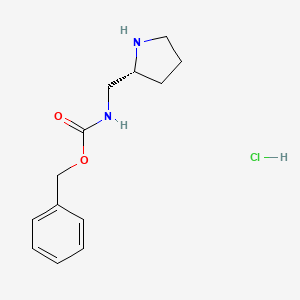
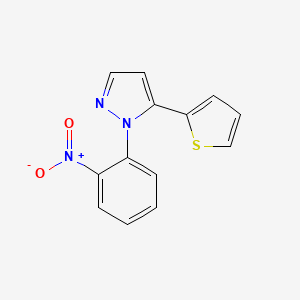
![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)
